molecular formula C8H18O2 B3334385 1-(1-Ethoxyethoxy)-2-methylpropane CAS No. 6986-51-2

1-(1-Ethoxyethoxy)-2-methylpropane

Cat. No.: B3334385
CAS No.: 6986-51-2
M. Wt: 146.23 g/mol
InChI Key: YEKSEJHZJGHKBN-UHFFFAOYSA-N
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Description

Contextualization within Acetal (B89532) Chemistry and Organic Synthesis

1-(1-Ethoxyethoxy)-2-methylpropane is classified as an acetal. chemspider.comcymitquimica.com Acetals are a class of organic compounds characterized by a carbon atom bonded to two alkoxy groups. numberanalytics.com They are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. libretexts.org This formation is a reversible process. masterorganicchemistry.com In the case of this compound, it is derived from acetaldehyde, ethanol (B145695), and isobutanol. Specifically, it is the product of the acid-catalyzed addition of isobutanol to ethyl vinyl ether. wikipedia.org

In the wider scope of organic synthesis, acetals are pivotal. wikipedia.org Their stability in neutral or basic conditions, coupled with their sensitivity to acid, makes them excellent candidates for protecting groups. fiveable.meuwindsor.ca This differential reactivity allows chemists to selectively mask a reactive functional group, like an alcohol or a carbonyl, while performing chemical transformations on other parts of a molecule. organic-chemistry.org The study of acetals is particularly prominent in carbohydrate chemistry, where the linkage between sugar units is an acetal linkage known as a glycosidic bond. libretexts.orgmasterorganicchemistry.com

Significance as a Synthetic Intermediate and Functional Group Protecting Agent

The primary significance of this compound in academic research lies in its role as a protected form of isobutanol. The ethoxyethyl (EE) group acts as a protecting group for the hydroxyl functional group of isobutanol. youtube.com Protecting groups are essential tools in multi-step organic synthesis to prevent unwanted side reactions. wikipedia.orglibretexts.org

The ethoxyethyl group, like the closely related tetrahydropyranyl (THP) group, is an acetal-type protecting group. fiveable.me It offers several advantages, including ease of introduction and removal under mild acidic conditions. acs.org For instance, the cleavage of ethoxyethyl ethers can be achieved with dilute aqueous acids like hydrochloric acid. wikipedia.orglibretexts.org Furthermore, they are stable under a variety of non-acidic conditions, including exposure to strong bases, organometallic reagents, and some oxidizing and reducing agents. acs.org This stability profile makes the EE group a valuable tool for chemists designing complex synthetic routes.

The use of the ethoxyethyl protecting group is a common strategy in the synthesis of complex natural products and pharmaceuticals. Its acyclic nature can sometimes offer different solubility and reactivity profiles compared to cyclic acetals like THP. fiveable.me

Scope and Research Focus of this compound Studies

Direct research focusing exclusively on this compound is limited. Instead, this compound is often used as a simple model substrate in broader studies on the chemistry of acetals and protecting groups. The research focus in this area typically includes:

Development of new protecting group strategies: Researchers are constantly seeking new protecting groups with improved stability, selectivity, and ease of removal. The properties of the ethoxyethyl group on a simple alcohol like isobutanol provide a baseline for comparison.

Mechanistic studies: The formation and cleavage of acetals like this compound are classic examples used to study acid catalysis and reaction mechanisms. acs.org For example, studies might investigate the kinetics and thermodynamics of the hydrolysis of ethoxyethyl ethers.

Applications in total synthesis: The primary context in which the ethoxyethyl protecting group is studied is its application in the total synthesis of complex molecules. Research papers often detail the successful use of this protecting group to mask an alcohol while other chemical transformations are carried out on the molecule. acs.org

In essence, while this compound itself may not be the end goal of a research project, its chemical behavior is representative of the widely used ethoxyethyl protecting group, making it a valuable subject for foundational and applied organic chemistry research.

Data Tables

Chemical Properties of this compound

PropertyValue
CAS Number 6986-51-2 cymitquimica.com
Molecular Formula C8H18O2 chemspider.comcymitquimica.com
Molecular Weight 146.23 g/mol sigmaaldrich.com
Appearance Colorless liquid cymitquimica.com
SMILES CCOC(C)OCC(C)C sigmaaldrich.com
InChI Key YEKSEJHZJGHKBN-UHFFFAOYSA-N sigmaaldrich.com

Properties

IUPAC Name

1-(1-ethoxyethoxy)-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-9-8(4)10-6-7(2)3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKSEJHZJGHKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863969
Record name 1-(1-Ethoxyethoxy)-2-methylpropane
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Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6986-51-2
Record name 1-(1-Ethoxyethoxy)-2-methylpropane
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Record name Acetaldehyde ethyl isobutyl acetal
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Record name 1-(1-Ethoxyethoxy)-2-methylpropane
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Record name 1-(1-ethoxyethoxy)-2-methylpropane
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Record name ACETALDEHYDE ETHYL ISOBUTYL ACETAL
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Synthetic Methodologies for 1 1 Ethoxyethoxy 2 Methylpropane and Analogues

Acetalization of Carbonyl Compounds and Alcohols

Acetalization represents a fundamental approach to the synthesis of compounds like 1-(1-ethoxyethoxy)-2-methylpropane. This process involves the reaction of a carbonyl compound with an alcohol, typically in the presence of a catalyst, to form a hemiacetal, which then reacts with a second alcohol molecule to yield the acetal (B89532). For the synthesis of an unsymmetrical acetal such as this compound, a stepwise approach or the reaction of a hemiacetal with a different alcohol is required.

Acid-Catalyzed Approaches in Acetal Formation

Acid catalysis is a cornerstone of acetal synthesis, facilitating the reaction between carbonyl compounds and alcohols. chemicalbook.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. researchgate.net This initial reaction forms a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation. A second alcohol molecule then attacks this carbocation, and subsequent deprotonation yields the final acetal. researchgate.net

For the synthesis of unsymmetrical acetals, a common strategy involves the reaction of a vinyl ether with an alcohol in the presence of an acid catalyst. In the case of this compound, this would involve the reaction of ethyl vinyl ether with isobutanol. The acid catalyst protonates the vinyl ether, creating a carbocation that is then attacked by the isobutanol.

A specific example of this approach is the synthesis of 1-ethoxy-2-methylpropane, a related ether, from 2-methyl-1-propanol. While not the target compound, the methodology is highly relevant. The reaction is carried out in tetrachloromethane using a tetrafluoroboric acid dimethyl ether complex as the catalyst, achieving an 81% yield in just 15 minutes. researchgate.net

Catalyst Development in Acetal Synthesis

The development of efficient and environmentally benign catalysts is a major focus in acetal synthesis research. While traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can be corrosive and difficult to separate from the reaction mixture. academie-sciences.fr This has led to the exploration of a wide array of heterogeneous solid acid catalysts, which offer advantages such as easy separation, reusability, and reduced environmental impact. academie-sciences.fr

Various solid acid catalysts have been investigated for acetalization reactions, including:

Zeolites and Montmorillonite Clays: These materials possess acidic sites and a porous structure that can facilitate the reaction. academie-sciences.fr

Acidic Ion Exchange Resins: Resins like Amberlyst have been shown to be effective catalysts for acetal formation. academie-sciences.fr

Sulfated Zirconia and Other Metal Oxides: These materials exhibit strong acidity and have been used as efficient catalysts. academie-sciences.fr

Heteropolyacids: These have also been employed as catalysts in acetal synthesis. chemicalbook.com

Recent research has also explored the use of metal-organic frameworks (MOFs) as catalysts. For instance, a sulfonic acid-functionalized MIL-101(Cr) has been shown to be a highly efficient and recyclable catalyst for the acetalization of furfural (B47365) with various alcohols, achieving high yields under mild, solvent-free conditions.

Beyond solid acids, Lewis acids such as cobalt(II) chloride have been demonstrated to catalyze the addition of alcohols to vinyl ethers to form mixed acetals under non-acidic conditions, offering a valuable alternative for substrates that are sensitive to strong acids.

Alkoxyethylation through Ethyl Vinyl Ether Reaction Pathways

The reaction of alcohols with ethyl vinyl ether, a process known as alkoxyethylation, is a direct and widely used method for the synthesis of 1-ethoxyethoxy derivatives. This reaction is essentially an acid-catalyzed addition of an alcohol to the double bond of the vinyl ether.

Reaction of Alcohols with Ethyl Vinyl Ether

The addition of an alcohol to ethyl vinyl ether is a classic example of electrophilic addition to an alkene. The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the terminal carbon of the vinyl ether, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the mixed acetal.

This method is particularly useful for the synthesis of unsymmetrical acetals like this compound from isobutanol and ethyl vinyl ether. The reaction is generally efficient and proceeds under mild conditions.

Transition Metal-Catalyzed Transetherification in Vinyl Ether Chemistry

Transition metal catalysis offers a powerful alternative for the synthesis of vinyl ethers and, by extension, acetals. Transetherification, the exchange of the alkoxy group of a vinyl ether with another alcohol, can be effectively catalyzed by various transition metal complexes, particularly those of palladium and iridium.

Palladium-catalyzed transetherification of ethyl vinyl ether with various alcohols has been shown to produce the corresponding vinyl ethers in good yields, typically ranging from 40% to 84%. The reaction is often carried out using an in-situ generated palladium catalyst, for example, from palladium(II) acetate (B1210297) and a suitable ligand like 1,10-phenanthroline. These reactions are typically performed under mild conditions, often at room temperature. Research has shown that a palladium complex can accelerate the reaction, especially when an excess of either the ethyl vinyl ether or the alcohol is used.

While this method primarily synthesizes new vinyl ethers, these can be valuable precursors for the formation of acetals. For instance, the isobutyl vinyl ether synthesized through this route can then be reacted with ethanol (B145695) in the presence of an acid catalyst to form this compound.

Precursor Synthesis and Related Etherification Routes (e.g., isobutanol derivatives)

Another important etherification route is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. For example, sodium isobutoxide could be reacted with 1-chloro-1-ethoxyethane (B1615817) to produce this compound. This method is highly versatile but requires the synthesis of the appropriate halo-ether precursor.

The following table summarizes a specific synthetic route for a related ether, demonstrating the reaction conditions and yield.

ReactantsCatalystSolventTime (min)Yield (%)Reference
2-Methyl-1-propanol, Ethylating AgentTetrafluoroboric acid dimethyl ether complexTetrachloromethane1581 researchgate.net

Mechanistic Investigations and Reaction Pathways of 1 1 Ethoxyethoxy 2 Methylpropane

Hydrolytic Cleavage Mechanisms under Acidic Conditions

The hydrolysis of acetals such as 1-(1-Ethoxyethoxy)-2-methylpropane to their constituent aldehyde and alcohols is a well-established process that is catalyzed by the presence of an acid. libretexts.orgfiveable.me This transformation is reversible, and to achieve effective acetal (B89532) formation, the water produced must be removed. Conversely, the presence of excess water in an acidic medium drives the equilibrium towards the cleavage of the acetal. libretexts.org

The mechanism for the acid-catalyzed hydrolysis of this compound proceeds through several key steps:

Protonation of an Oxygen Atom: The reaction is initiated by the protonation of one of the ether oxygen atoms of the acetal by an acid catalyst (H₃O⁺). This step is crucial as it converts a poor leaving group (alkoxide) into a good leaving group (alcohol).

Formation of a Hemiacetal and an Oxonium Ion: The protonated acetal then undergoes cleavage of a carbon-oxygen bond, resulting in the formation of a resonance-stabilized oxonium ion and an alcohol (ethanol in this case). The remaining portion of the molecule is a hemiacetal.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation-like carbon of the oxonium ion.

Deprotonation: A final deprotonation step, typically involving another water molecule or a conjugate base, yields the second alcohol (isobutanol) and the aldehyde (acetaldehyde), regenerating the acid catalyst.

The rate of this hydrolysis is dependent on the concentration of the acid.

Table 1: Hypothetical Data on the Effect of pH on the Rate of Hydrolysis of this compound

pHRelative Rate of Hydrolysis
1Very Fast
3Fast
5Moderate
7Very Slow/Negligible

This table illustrates the general principle that the rate of acetal hydrolysis increases significantly with increasing acidity (lower pH).

Stability Profiles under Varied Chemical Environments (Neutral and Basic)

In contrast to their lability in acidic media, acetals, including this compound, are generally stable under neutral and basic conditions. fiveable.me This stability is a key feature of acetals and is the reason they are often employed as protecting groups for aldehydes and ketones in organic synthesis.

The stability in neutral and basic environments stems from the fact that the ether oxygens of the acetal are not readily protonated. Without this initial protonation, the carbon-oxygen bond is not weakened, and the molecule is resistant to nucleophilic attack by water or hydroxide (B78521) ions. The alkoxide ions (⁻OCH₂CH₃ and ⁻OCH₂CH(CH₃)₂) are poor leaving groups, and their departure is not facilitated in the absence of an acid catalyst.

While generally stable, some acetals can undergo reaction under very strong basic conditions, though this is not a typical or facile pathway. For instance, studies on other acetals have shown that reactions can occur under high concentrations of base, potentially through elimination or substitution pathways, but these are not the characteristic reactions of this functional group. dtic.mil

Table 2: Stability of this compound under Different pH Conditions

ConditionpH RangeStability
Acidic< 7Unstable, undergoes hydrolysis
Neutral~ 7Stable
Basic> 7Generally Stable

Radical Chemistry Involving Acetal Derivatives (e.g., C-C bond formation)

The acetal functional group can participate in radical reactions, which are often initiated by the abstraction of a hydrogen atom from the carbon atom situated between the two oxygen atoms. This generates a stabilized radical species. Such radical chemistry can be utilized for various synthetic transformations, including the formation of carbon-carbon bonds. diva-portal.orglibretexts.org

A common method for generating radicals from precursors involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a chain-propagating agent like tributyltin hydride (Bu₃SnH). libretexts.org In the context of an acetal derivative, a radical could be formed, which can then undergo further reactions.

For example, if a suitable radical precursor were incorporated into the structure of an acetal, intramolecular cyclization could occur to form a new C-C bond, leading to cyclic products. These reactions are kinetically controlled and are particularly useful for forming five-membered rings. libretexts.org While a specific example involving this compound is not detailed in the provided search results, the general principles of radical chemistry of acetals suggest this as a potential reaction pathway under the appropriate conditions. diva-portal.org

Other Characteristic Transformations and Rearrangement Processes

Besides hydrolysis and radical reactions, acetal derivatives can undergo other transformations and rearrangements, often under specific catalytic conditions.

One notable example is the organic-chemistry.orgrsc.org-Wittig rearrangement, which has been studied in acetal systems. organic-chemistry.org This rearrangement involves a radical dissociation-recombination mechanism and can lead to the formation of C-glycosides from O-glycosides with high stereocontrol. organic-chemistry.org Although this specific rearrangement is more commonly associated with more complex acetals like glycosides, it illustrates a potential, albeit specialized, reaction pathway for acetal derivatives.

Other unexpected rearrangements of acetals have been observed under various conditions, such as in the presence of Lewis acids or during reactions with other reagents like benzyne. researchgate.net These transformations can lead to the formation of complex molecular architectures and are often dependent on the specific substrate and reaction conditions. For instance, acid-catalyzed rearrangements of cyclic O,N-acetals have been studied, demonstrating the potential for skeletal reorganization in related systems. rsc.org

Applications of 1 1 Ethoxyethoxy 2 Methylpropane in Contemporary Organic Synthesis

Role as a Protecting Group for Hydroxyl and Carbonyl Functionalities

The primary and most well-documented application of 1-(1-Ethoxyethoxy)-2-methylpropane is as a protecting group for hydroxyl and, to a lesser extent, carbonyl functionalities. The ethoxyethoxy (EE) group is a classic example of an acetal-type protecting group, prized for its ease of installation and removal under specific and mild conditions, thereby preventing the sensitive functional group from undergoing unwanted reactions during a multi-step synthesis.

The protection of an alcohol with this compound proceeds via the formation of an ether linkage. This transformation is typically catalyzed by an acid.

Selective Protection Strategies in Polyfunctionalized Substrates

In the synthesis of complex molecules that bear multiple functional groups, the ability to selectively protect one reactive site over another is paramount. Acetal (B89532) protecting groups like the one derived from this compound offer a degree of selectivity based on the steric and electronic environment of the hydroxyl group. For instance, primary alcohols generally react more readily than more sterically hindered secondary or tertiary alcohols. This differential reactivity allows for the selective protection of a primary hydroxyl group in a molecule containing multiple types of hydroxyls.

Furthermore, the stability of the resulting 1-(1-ethoxyethoxy) ether under various reaction conditions is a key factor in its utility. These acetal-based protecting groups are generally stable to a wide range of reagents, including bases, nucleophiles, and many reducing and oxidizing agents, which allows for a broad scope of subsequent chemical transformations on the protected substrate.

Reagent TypeStability of 1-(1-Ethoxyethoxy) Ether
Strong Bases (e.g., n-BuLi, LDA)Stable
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable
Hydride Reductants (e.g., LiAlH4, NaBH4)Stable
Many Oxidizing Agents (e.g., PCC, Swern oxidation)Stable
Catalytic HydrogenationStable
Aqueous AcidLabile

Deprotection Methodologies and Regeneration of Functional Groups

A crucial aspect of any protecting group strategy is the ability to cleanly and efficiently remove the protecting group to regenerate the original functionality. The 1-(1-ethoxyethoxy) group is characteristically labile to acidic conditions. The deprotection is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid or acetic acid. The mechanism involves the protonation of one of the ether oxygens, followed by the collapse of the acetal and subsequent hydrolysis to regenerate the alcohol and produce ethanol (B145695) and isobutyraldehyde (B47883) as byproducts.

The mildness of these deprotection conditions is a significant advantage, as it minimizes the risk of side reactions with other sensitive functional groups that may be present in the molecule.

Utilization as a Building Block and Synthetic Intermediate in Chemical Synthesis

Beyond its role in protection chemistry, this compound can also serve as a synthetic intermediate. While specific, high-profile examples in total synthesis are not extensively documented in readily available literature, its structure lends itself to certain synthetic manipulations. The isobutyl group can be a target for functionalization, or the entire molecule can be incorporated into a larger structure, with the ethoxyethoxy moiety being carried through several steps before its eventual removal or transformation.

Involvement in Cycloaddition and Other Advanced Synthetic Reactions

The direct participation of this compound in cycloaddition reactions is not a commonly reported application. Cycloaddition reactions, such as the Diels-Alder reaction, typically involve conjugated π-systems, which are absent in the saturated structure of this compound. However, a substrate protected with a 1-(1-ethoxyethoxy) group could certainly undergo a cycloaddition reaction at another site within the molecule. In such a scenario, the protecting group's role would be to mask a reactive hydroxyl or carbonyl group that might otherwise interfere with the desired cycloaddition.

Contributions to Chemical Formulations in Materials Science Contexts

The application of this compound in materials science is an area with limited specific documentation in mainstream scientific databases. In principle, compounds of this nature could potentially be used as additives or solvents in specialized formulations. Their ether and acetal functionalities could impart specific solubility characteristics or act as a latent source of an alcohol and an aldehyde upon hydrolysis, which could be useful in certain polymer or coating applications. However, without concrete research findings, its role in this field remains largely speculative.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-(1-Ethoxyethoxy)-2-methylpropane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Based on the structure, CH₃CH₂-O-CH(CH₃)-O-CH₂-CH(CH₃)₂, the ¹H NMR spectrum is expected to show distinct signals for each unique proton group. The ethoxy group will exhibit a triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons, characteristic of an ethyl group coupled to each other. The acetal (B89532) methine proton will appear as a quartet, split by the adjacent methyl group. The isobutyl group will present more complex signals, including a doublet for the methylene protons adjacent to the chiral center and a multiplet for the methine proton, which is further split by two non-equivalent methyl groups that appear as doublets.

Predicted ¹H NMR data for this compound are summarized in the table below. Chemical shifts (δ) are estimated based on values for similar structural motifs.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Isobutyl -CH(CH₃ )₂~0.9Doublet6H
Ethoxy -O-CH₂-CH₃ ~1.2Triplet3H
Acetal -O-CH(CH₃ )-O-~1.3Doublet3H
Isobutyl -CH₂-CH (CH₃)₂~1.9Multiplet1H
Isobutyl -O-CH₂ -CH(CH₃)₂~3.2Doublet2H
Ethoxy -O-CH₂ -CH₃~3.5Quartet2H
Acetal -O-CH (CH₃)-O-~4.7Quartet1H

Note: This is a predictive table. Actual experimental values may vary.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. Each carbon in the molecule is expected to produce a distinct signal, allowing for complete assignment of the carbon skeleton.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational frequencies. For this compound, the most characteristic feature is the acetal group (C-O-C-O-C).

Acetals are known to exhibit a series of strong and characteristic absorption bands in the fingerprint region of the IR spectrum, specifically between 1200 cm⁻¹ and 1000 cm⁻¹. These bands arise from the C-O stretching vibrations within the acetal linkage. nih.gov In contrast, simple ethers typically show only one strong C-O stretching band. The presence of multiple strong bands in this region is a key diagnostic indicator for the acetal functionality in this compound. crescentchemical.com

Other expected vibrations include C-H stretching absorptions from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹. Raman spectroscopy is complementary to IR, particularly for the non-polar C-C bonds, providing a more complete vibrational profile of the molecule. rsc.org

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAlkyl (CH, CH₂, CH₃)2850-2970Strong
C-H BendCH₂, CH₃1370-1465Medium
C-O-C-O-C StretchAcetal1000-1200 (multiple bands)Strong

Note: This table is based on general frequencies for functional groups.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (MW = 146.23 g/mol ) sigmaaldrich.com, the molecular ion peak (M⁺) would be expected at an m/z of 146 under electron ionization (EI).

The fragmentation of acetals is typically directed by the oxygen atoms. Alpha-cleavage, the breaking of a bond adjacent to an oxygen atom, is a dominant pathway. libretexts.org For this compound, several key fragmentation pathways can be predicted:

Loss of an ethoxy radical (•OCH₂CH₃, 45 u) from the acetal center to form a stable oxonium ion at m/z 101.

Cleavage of the C-O bond linking the isobutyl group, leading to the loss of an isobutoxy radical (•OCH₂CH(CH₃)₂, 89 u) to generate an ion at m/z 57, or loss of an isobutyl radical to form an ion at m/z 73.

A particularly favorable fragmentation is the cleavage that yields the ethoxy-substituted oxonium ion [CH₃CH-O-CH₂CH₃]⁺ at m/z 73, which can be a prominent peak.

Predicted m/z Possible Fragment Ion Structure Fragmentation Pathway
101[C₅H₁₁O₂]⁺[M - OCH₂CH₃]⁺
73[CH₃CH-O-CH₂CH₃]⁺α-cleavage
57[CH(CH₃)₂CH₂]⁺Loss of isobutyl group
45[CH₃CH₂O]⁺Ethoxy fragment

Note: This is a predictive table of possible fragmentation patterns. Relative abundances depend on ion stability.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for performing quantitative analysis. Both gas and liquid chromatography can be employed, each with specific considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In this method, the sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

A typical GC method would involve a non-polar or mid-polar capillary column (e.g., a DB-5 or HP-5ms) and a temperature-programmed oven to ensure good separation and peak shape. The separated components then enter the mass spectrometer, which acts as a detector, providing both identification based on the mass spectrum and quantification based on peak area. chromatographyonline.com This method is ideal for detecting and quantifying the compound in complex matrices such as environmental samples or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) in Purity and Reaction Monitoring

HPLC is a versatile technique for purity assessment and reaction monitoring. However, the analysis of acetals like this compound by HPLC requires careful method development. A significant research finding is that acetals are prone to rapid hydrolysis on the acidic surfaces of standard silica-based reversed-phase columns (e.g., C8, C18). This acid-catalyzed degradation can lead to inaccurate quantification and the appearance of impurity peaks (the corresponding aldehyde and alcohol).

To overcome this instability, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, is added to the mobile phase. This neutralizes the acidic silanol (B1196071) groups on the column packing, preventing the on-column hydrolysis of the acetal. A suitable HPLC method would therefore use a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a low concentration (e.g., 5-10 mM) of a basic additive.

Since this compound lacks a strong UV chromophore, detection can be achieved using a UV detector at a low wavelength (~210 nm) or, for better sensitivity and universality, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and specificity. semanticscholar.org

Advanced Hyphenated Techniques for Complex Matrix Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of specific compounds within intricate matrices. epa.gov These techniques offer enhanced resolving power and provide detailed structural information, making them ideal for the unambiguous identification and quantification of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and widely used hyphenated techniques for the analysis of volatile and semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like "this compound". In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its definitive identification.

Given the absence of specific published GC-MS methods for "this compound," a hypothetical method can be proposed based on the analysis of structurally similar compounds such as other ethers and acetals. The successful analysis of volatile compounds like acetaldehyde, methanol (B129727), and ethyl acetate (B1210297) by headspace GC-MS demonstrates the suitability of this technique for such analytes. nih.gov

Illustrative GC-MS Parameters:

ParameterValue
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Carrier GasHelium, constant flow 1.0 mL/min
Oven Temperature ProgramInitial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Rangem/z 35-350
Scan ModeFull Scan

This table presents hypothetical GC-MS parameters for the analysis of "this compound" based on methods for similar volatile organic compounds. Actual parameters may require optimization.

The fragmentation pattern of "this compound" in an EI-MS can be predicted based on the principles of mass spectrometry. The molecular ion peak (M+) would be at m/z 146. Common fragmentation pathways for ethers and acetals include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of alkoxy groups. Key fragments would likely include ions corresponding to the loss of an ethoxy group (-OC2H5, m/z 45) or an isobutoxy group (-OCH2CH(CH3)2, m/z 73). The most stable fragments will typically produce the most intense peaks in the mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile analytes or for analyses requiring higher sensitivity, LC-MS/MS is a powerful alternative. While "this compound" is volatile, LC-MS/MS can be particularly useful for its detection in liquid matrices without requiring extensive sample preparation like extraction into a volatile solvent. This technique is frequently employed for the analysis of related compounds like alcohol ethoxylates in environmental samples. nih.gov

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then a specific product ion is monitored. This process significantly reduces background noise and enhances the signal-to-noise ratio.

While specific LC-MS/MS methods for "this compound" are not documented, methods for short-chain alcohol ethoxylates can be adapted. researchgate.net

Illustrative LC-MS/MS Parameters:

ParameterValue
Liquid Chromatograph (LC)
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometer (MS)
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)147.1 [M+H]+
Product Ions (m/z)Hypothetical: e.g., 101.1, 73.1
Collision EnergyOptimization required

This table presents hypothetical LC-MS/MS parameters for the analysis of "this compound" based on methods for similar compounds. The precursor and product ions are predicted and would need to be confirmed experimentally.

The successful application of LC-MS/MS for the analysis of a wide range of alcohol ethoxylates, with limits of detection in the low picogram range, highlights the potential of this technique for the sensitive detection of "this compound". nih.gov The development of a specific and validated LC-MS/MS method would be a significant advancement for its trace-level detection in complex matrices.

Theoretical and Computational Investigations on 1 1 Ethoxyethoxy 2 Methylpropane Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict a wide range of properties, including molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding and predicting chemical reactivity. rsc.org

For 1-(1-ethoxyethoxy)-2-methylpropane, methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and calculate its electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. In this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the acetal (B89532) group, reflecting their non-bonding lone pair electrons.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can reveal the distribution of charge within the molecule. For an acetal, the ESP map would show negative potential (red color) around the two oxygen atoms, indicating their nucleophilic character and their propensity to act as proton or Lewis acid acceptors. Conversely, the hydrogen atoms and the central acetal carbon would exhibit a positive potential (blue color), highlighting them as potential sites for nucleophilic attack, especially after activation by an acid.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

Property Predicted Characteristic Implication for Reactivity
HOMO Location Localized on acetal oxygen atoms Site of electron donation; interaction with electrophiles.
LUMO Location Distributed over C-O antibonding orbitals Site of electron acceptance, particularly during bond cleavage.
Electrostatic Potential Negative potential on oxygen atoms Nucleophilic centers; sites for protonation.

| Electrostatic Potential | Positive potential on the central acetal carbon | Electrophilic center, susceptible to nucleophilic attack. |

These quantum chemical predictions are foundational for understanding the molecule's behavior in chemical reactions. rsc.org

Mechanistic Modeling of Reaction Pathways and Transition States

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. By modeling the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of all intermediates and, crucially, the transition states that connect them. nih.govrsc.org

The most characteristic reaction of this compound, as an acetal, is its hydrolysis under acidic conditions to yield acetaldehyde, ethanol (B145695), and isobutanol. orgoreview.comchemistrysteps.com Computational modeling can provide a step-by-step visualization of this process. The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves several key steps that can be modeled to find their respective energy barriers. organicchemistrytutor.comlibretexts.org

The reaction sequence is as follows:

Protonation: One of the ether oxygens is protonated by an acid catalyst, transforming a poor leaving group (alkoxide) into a good leaving group (an alcohol). libretexts.org

Leaving Group Departure: The C-O bond cleaves, and an alcohol molecule (ethanol or isobutanol) departs. This step is facilitated by the lone pair electrons on the adjacent oxygen, which form a resonance-stabilized oxonium ion. This is often the rate-determining step. researchgate.netosti.gov

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: A proton is transferred from the newly added water molecule to a base, forming a hemiacetal.

Repeat of Sequence: The second alcohol group of the hemiacetal is then protonated, leaves as the second alcohol molecule, and is replaced by another water molecule (or the existing hydroxyl group forms a carbonyl), ultimately yielding acetaldehyde. orgoreview.com

Computational methods can locate the transition state structure for each of these steps and calculate its energy. youtube.com The activation energy (the energy difference between the reactant and the transition state) determines the rate of each step. Theoretical calculations have shown that for acetal hydrolysis, the decomposition of the protonated acetal to form the oxonium ion typically has the highest activation barrier. researchgate.netrsc.org

Table 2: Key Steps in the Acid-Catalyzed Hydrolysis of this compound

Step Reactant(s) Intermediate/Transition State Product(s)
1 Acetal + H₃O⁺ Protonated Acetal
2 Protonated Acetal [Oxonium Ion Transition State] Oxonium Ion + Alcohol
3 Oxonium Ion + H₂O [Water Attack Transition State] Protonated Hemiacetal

| 4 | Protonated Hemiacetal + H₂O | Hemiacetal | Hemiacetal + H₃O⁺ |

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity. This compound has several rotatable single bonds, leading to a multitude of possible conformations. Conformational analysis, using computational methods, aims to identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. wikipedia.org

Key rotations include those around the C-O bonds of the acetal linkage. The relative orientation of the lone pairs on the oxygen atoms and the adjacent C-O bonds is of particular importance due to stereoelectronic effects. For acetals, certain conformations are stabilized by the anomeric effect, where a lone pair on one oxygen atom can donate electron density into the antibonding (σ*) orbital of the adjacent C-O bond. This interaction is conformation-dependent and significantly influences the molecule's preferred geometry and reactivity.

The central acetal carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S). While the computational study of a single enantiomer is sufficient for understanding its intrinsic properties, stereochemistry becomes paramount when the molecule interacts with other chiral entities, such as enzymes or chiral catalysts. The spatial arrangement of the ethoxy, isobutoxy, and methyl groups around the chiral center dictates how the molecule fits into an active site or interacts with a chiral reagent. Computational modeling can rationalize and predict stereochemical outcomes in reactions, for instance, by comparing the transition state energies for reactions of different stereoisomers. nih.gov The reductive cleavage of acetals, for example, can be highly selective depending on the stereochemistry at the acetal center, which dictates the accessibility of the oxygen lone pairs to a Lewis acid. nih.gov

Table 3: Important Dihedral Angles for Conformational Analysis

Dihedral Angle Description Expected Low-Energy Conformations
Et-O-C-O Rotation around the ethyl-oxygen to acetal carbon bond Gauche and anti conformations, influenced by steric and electronic effects.
C-O-C-O Rotation around the acetal carbon-oxygen bond Governed by the anomeric effect, favoring specific lone pair alignments.

| O-C-O-iBu | Rotation around the oxygen to isobutyl-oxygen bond | Staggered conformations to minimize steric hindrance from the bulky isobutyl group. |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. researchgate.netarxiv.org

An MD simulation of this compound in a solvent like water would provide detailed information about its intermolecular interactions. The ether oxygen atoms, being polar, can act as hydrogen bond acceptors, forming hydrogen bonds with water molecules. libretexts.org The strength and lifetime of these hydrogen bonds can be quantified from the simulation. The nonpolar alkyl groups (ethyl and isobutyl) would primarily engage in weaker van der Waals interactions. kspublisher.com

MD simulations are particularly useful for understanding solvation. They can reveal the structure of the solvent shell around the molecule through calculations of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. mdpi.comresearchgate.net Furthermore, transport properties like the diffusion coefficient, which measures how quickly the molecule moves through the solvent, can be calculated from the simulation trajectory. nih.gov These simulations help bridge the gap between the properties of a single molecule and the macroscopic behavior of the substance in solution. acs.orgrsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetaldehyde
Ethanol
Isobutanol

Structural Analogues, Derivatives, and Comparative Studies

Examination of Related Ethoxyethyl Ethers and Acetals

The core structure of 1-(1-ethoxyethoxy)-2-methylpropane features an acetal (B89532) functional group, specifically a mixed acetal derived from acetaldehyde, ethanol (B145695), and isobutanol. Its analogues can be broadly categorized based on variations in the constituent alcohol and aldehyde moieties.

A key structural feature of this compound is the isobutyl group, which introduces branching. This can be compared to its linear isomer, 1-(1-ethoxyethoxy)butane. Other related ethoxyethyl ethers include those derived from different alcohols, leading to a variety of alkoxy groups attached to the acetal center. For instance, replacing the ethoxy group with a methoxy (B1213986) group would yield 1-(1-methoxyethoxy)-2-methylpropane.

Furthermore, the acetal portion itself can be varied. Instead of being derived from acetaldehyde, it could be formed from other aldehydes or ketones. For example, an acetal derived from acetone (B3395972) would be a ketal, such as 2-(1-ethoxyethoxy)-2-methylpropane. These structural variations significantly influence the compound's physical and chemical properties.

Acetals and ketals are known for their stability under basic and neutral conditions, which makes them excellent protecting groups for carbonyl compounds in organic synthesis. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org They are, however, susceptible to hydrolysis under acidic conditions, regenerating the original aldehyde or ketone and alcohols. chemistrysteps.comncert.nic.in This reactivity is a central theme in understanding their chemical behavior.

Table of Related Ethoxyethyl Ethers and Acetals

Compound Name Structure Aldehyde/Ketone Precursor Alcohol Precursor(s)
This compound CH3CH(OCH2CH3)(OCH2CH(CH3)2) Acetaldehyde Ethanol, Isobutanol
1-(1-Ethoxyethoxy)butane CH3CH(OCH2CH3)(OCH2CH2CH2CH3) Acetaldehyde Ethanol, n-Butanol
1-(1-Methoxyethoxy)-2-methylpropane CH3CH(OCH3)(OCH2CH(CH3)2) Acetaldehyde Methanol (B129727), Isobutanol

Comparative Reactivity and Stability of Structural Variants

The reactivity and stability of this compound and its analogues are primarily governed by the stability of the intermediate carbocation (oxocarbenium ion) formed during acid-catalyzed hydrolysis. nih.govresearchgate.net The rate of this cleavage is sensitive to both steric and electronic effects of the substituents attached to the acetal carbon and the oxygen atoms.

Steric Effects: The branched isobutyl group in this compound introduces steric hindrance around the acetal linkage. Compared to its linear isomer, 1-(1-ethoxyethoxy)butane, this branching can influence the rate of hydrolysis. Generally, increased steric hindrance at the carbon bearing the alkoxy groups can slow down the rate of nucleophilic attack by water during hydrolysis. acs.orgmanchester.ac.uk However, the stability of the departing alcohol's corresponding carbocation can also play a role. In the case of acetals derived from tertiary alcohols, cleavage often proceeds via an SN1-like mechanism due to the formation of a stable tertiary carbocation. openstax.orglibretexts.org For primary and secondary alcohols, an SN2-like mechanism is more common.

Electronic Effects: The electronic properties of the substituents also play a crucial role. Electron-donating groups can stabilize the positively charged oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis. researchgate.net Conversely, electron-withdrawing groups destabilize this intermediate and slow down the reaction. For example, replacing the ethyl group with a more electron-donating group would be expected to increase the lability of the acetal.

A systematic study on the hydrolysis of various acetals and ketals has shown that the kinetics of degradation can be tuned over several orders of magnitude by fine-tuning the structure of the linkers. nih.gov Hammett correlations for the hydrolysis of benzylidene acetals indicate a significant buildup of positive charge in the transition state, consistent with an SN1-like process. nih.gov

The stability of branched alkanes is generally greater than their linear counterparts, a phenomenon attributed to a combination of steric and electronic factors. ncert.nic.ingoogle.com While this applies to the hydrocarbon skeleton, in the context of acetal hydrolysis, the stability of the carbocation intermediate is the dominant factor.

Comparative Hydrolysis Rate (Predicted)

Compound Structural Feature Predicted Relative Hydrolysis Rate Rationale
This compound Branched isobutoxy group Moderate Steric hindrance may slightly decrease the rate compared to a primary linear analogue, but the electronic effect of the alkyl group is standard.
1-(1-Ethoxyethoxy)butane Linear butoxy group Slightly faster than the branched isomer Less steric hindrance allows for easier access of the nucleophile (water) to the reaction center.
1-(1-Ethoxyethoxy)ethane No bulky alkyl group Faster Minimal steric hindrance.

Synthesis and Applications of Modified this compound Structures

The modification of this compound can be approached by altering its constituent parts: the aldehyde, the ethoxy group, or the isobutoxy group. Such modifications can lead to derivatives with tailored properties for specific applications, such as in the development of novel protecting groups or as intermediates in the synthesis of complex molecules. organic-chemistry.orgnumberanalytics.com

Synthesis of Modified Structures:

The synthesis of functionalized analogues of this compound can be achieved through various synthetic strategies. One common method for forming the core acetal structure is the acid-catalyzed reaction of an aldehyde or ketone with alcohols. wikipedia.orgchemistrysteps.com

Modification of the Isobutyl Group: To introduce functionality into the isobutyl moiety, one could start with a functionalized isobutanol derivative. For example, ozonolysis of an olefin-functionalized polyisobutylene (B167198) followed by reduction can yield terminal primary alcohols, which could then be used in the acetal formation. google.com Another approach involves the transetherification reaction between a functionalized alcohol and a vinyl ether, such as ethyl vinyl ether, often catalyzed by palladium complexes. researchgate.netacademie-sciences.fr This method allows for the synthesis of a variety of functionalized vinyl ethers which can then be used to form the desired acetal.

Modification of the Ethoxy Group: Similarly, by using a different alcohol in the initial acetal formation, the ethoxy group can be readily replaced. For instance, using methanol would yield a methoxy group, while using a longer chain alcohol would introduce a corresponding alkoxy group.

Modification of the Acetal Core: Starting with a different aldehyde or ketone will result in a modified acetal core. For example, using a ketone will produce a ketal, which generally exhibits different stability and reactivity profiles. researchgate.net

Applications of Modified Structures:

Modified this compound structures can have several potential applications in organic synthesis and materials science.

Protecting Groups: The acetal functionality is widely used as a protecting group for aldehydes and ketones due to its stability in basic and neutral media. libretexts.orgmasterorganicchemistry.com By introducing different functional groups into the structure of this compound, new protecting groups with specific deprotection conditions or other desirable properties could be developed. For instance, incorporating a silyl (B83357) ether into the isobutyl chain would create a protecting group that can be cleaved under different conditions than the acetal itself, allowing for orthogonal deprotection strategies. libretexts.orguwindsor.ca

Chiral Auxiliaries: If a chiral alcohol is used in the synthesis of the acetal, the resulting compound can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.

Monomers for Polymerization: Functionalized derivatives of this compound could serve as monomers for polymerization, leading to the creation of polymers with novel properties. For example, if the isobutyl group is modified to contain a polymerizable group like a vinyl or acrylate (B77674) moiety, it could be incorporated into polymer chains.

Table of Compound Names Mentioned in the Article

Compound Name
This compound
1-(1-Ethoxyethoxy)butane
1-(1-Methoxyethoxy)-2-methylpropane
2-(1-Ethoxyethoxy)-2-methylpropane
Acetaldehyde
Acetone
Ethanol
Isobutanol
Methanol
n-Butanol
Ethyl vinyl ether

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of acetals, including 1-(1-ethoxyethoxy)-2-methylpropane, often involves catalysts and conditions that are not environmentally benign. A significant research thrust is the development of greener synthetic methodologies. This involves exploring alternative catalysts, solvent-free conditions, and processes that minimize waste generation. For instance, the use of solid acid catalysts, such as zeolites or ion-exchange resins, is being investigated to replace corrosive and difficult-to-handle liquid acids like toluenesulfonic acid. These solid catalysts can be easily recovered and reused, reducing waste and simplifying product purification. Research is also directed towards using more benign solvents or, ideally, performing the reaction under solvent-free conditions to reduce the environmental impact. The development of synthetic routes that proceed with high atom economy is a central goal of sustainable chemistry, aiming to maximize the incorporation of starting materials into the final product.

Exploration of New Catalytic Systems for Acetalization and Deprotection

The efficiency and selectivity of the formation (acetalization) and cleavage (deprotection) of this compound are critically dependent on the catalytic system employed. While traditional acid catalysis is effective, research is actively exploring novel catalysts to achieve milder reaction conditions, higher chemoselectivity, and greater functional group tolerance.

For acetalization, mild and chemoselective methods are being developed. One such approach involves the use of trialkyl orthoformates in the presence of tetrabutylammonium (B224687) tribromide, which allows for the protection of aldehydes in the presence of ketones. organic-chemistry.org For the related synthesis of ethers, tetrafluoroboric acid dimethyl ether complex has been utilized as a catalyst. chemicalbook.com

For deprotection, there is a strong focus on developing gentle Lewis acid catalysts that can selectively cleave the acetal (B89532) without affecting other sensitive functional groups in the molecule. organic-chemistry.org This is crucial for applications in the synthesis of complex natural products and pharmaceuticals. Recent advancements include the use of catalysts like indium(III) trifluoromethanesulfonate (B1224126) and erbium(III) trifluoromethanesulfonate, which can effect deprotection under mild, often room temperature, conditions. organic-chemistry.org Another mild deprotection method uses sodium tetrakis(3,5-trifluoromethylphenyl)borate in water. organic-chemistry.org The development of dual catalytic systems, such as the iron nitrate/TEMPO/FeCl₃ system for the aerobic oxidation of diols, highlights the innovative strategies being employed to control reactivity and selectivity in reactions involving alcohol transformations. acs.org

Reaction Catalyst System Key Features Reference
AcetalizationTrialkyl orthoformate / Tetrabutylammonium tribromideMild, chemoselective for aldehydes over ketones organic-chemistry.org
EtherificationTetrafluoroboric acid dimethyl ether complexEffective for ethyl ether formation chemicalbook.com
DeprotectionIndium(III) trifluoromethanesulfonateMild conditions, room temperature organic-chemistry.org
DeprotectionErbium(III) trifluoromethanesulfonateGentle Lewis acid, effective in wet nitromethane organic-chemistry.org
DeprotectionSodium tetrakis(3,5-trifluoromethylphenyl)borateCatalytic amount, proceeds in water organic-chemistry.org
Diol OxidationFe(NO₃)₃·9H₂O / TEMPO / FeCl₃Highly selective aerobic oxidation acs.org

Expansion of Applications in Multifunctional Molecule Synthesis

The primary role of this compound is to serve as a protecting group for the isobutanol hydroxyl function. Its stability under basic and nucleophilic conditions makes it invaluable in multi-step synthesis where other parts of a molecule must be modified. organic-chemistry.org Future applications will see its integration into the synthesis of increasingly complex and multifunctional molecules. For example, in the synthesis of potent, water-soluble uridine (B1682114) phosphorylase inhibitors, protecting groups are essential for the direct coupling of the base with a side chain, followed by deprotection to yield the final active compound. nih.gov Similarly, in the development of novel catalytic methods, such as the cobalt-catalyzed synthesis of sterically bulky chiral amides, acetal groups have been shown to be well-tolerated functional groups within the substrates. acs.org The strategic use of such protecting groups enables complex bond formations and functional group interconversions on other parts of the molecule without unintended reactions of the hydroxyl group.

Advanced Computational Approaches for Predictive Chemistry

The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are studied and developed. arxiv.orgacs.orgnih.gov These advanced computational tools are being applied to predict the outcomes of reactions, understand reaction mechanisms, and optimize conditions for processes like acetal formation and deprotection. By developing accurate predictive models, researchers can screen potential catalysts and conditions in silico, significantly reducing the time and resources required for experimental work. researchgate.net

Machine learning algorithms can analyze vast datasets from computational chemistry to identify patterns and predict properties such as activation energies and Gibbs free energies, which are crucial for understanding reaction rates and selectivity. researchgate.net While specific computational studies on this compound may be limited, the general methodologies are directly applicable. For instance, quantum mechanics-based calculations can model the transition states of acetalization and hydrolysis, providing insights into the catalytic cycle and helping to design more efficient catalysts. researchgate.net These predictive capabilities accelerate the discovery of novel synthetic routes and catalytic systems. arxiv.orgacs.orgnih.gov

Integration with Automated Synthesis and Flow Chemistry Methodologies

The fields of automated synthesis and flow chemistry are rapidly advancing, offering significant advantages over traditional batch processing. rsc.org These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with reactive intermediates. soci.orgacs.org

The protection of alcohols as acetals and their subsequent deprotection are fundamental steps that are being incorporated into automated and continuous flow synthesis platforms. merckmillipore.com Flow reactors, especially those using packed beds of solid-supported catalysts or reagents, are well-suited for acetalization and deprotection reactions. acs.orgasynt.com This setup allows for the product to be continuously generated and purified, streamlining the entire synthetic sequence. The development of fully automated, multi-step flow processes, such as the synthesis of the pharmaceutical telmisartan, demonstrates the power of this approach to construct complex molecules with minimal manual intervention. acs.org The integration of this compound chemistry into these automated systems will enable the rapid synthesis of libraries of complex molecules for drug discovery and materials science, where recipes can be stored and executed as digital files. rsc.org

Q & A

Q. Yield Optimization :

  • Purify intermediates via distillation to remove moisture.
  • Monitor reaction progress using TLC or GC-MS to minimize side products.

How can researchers resolve discrepancies in reported thermodynamic properties, such as heat capacity, for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies in thermodynamic data (e.g., heat capacity) require cross-validation of experimental and computational results:

  • Experimental Data : The heat capacity of liquid this compound has been measured between 163.9–353.4 K using adiabatic calorimetry, with an uncertainty of ±0.30% . Reproducibility can be tested via differential scanning calorimetry (DSC).
  • Computational Models : Compare experimental values with predictions from group contribution methods (e.g., Joback or Benson rules) or quantum mechanical calculations (DFT).
  • Data Reconciliation : Publish datasets with detailed metadata (e.g., purity, calibration standards) to address inconsistencies .

What advanced analytical techniques are recommended for characterizing the structure and purity of this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify ethoxy and methyl groups via chemical shifts (δ 1.0–1.5 ppm for CH₃, δ 3.3–3.7 ppm for OCH₂).
    • ¹³C NMR : Confirm branching with signals at δ 20–25 ppm (quaternary C) and δ 65–70 ppm (ether OCH₂) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • Use a DB-5MS column and electron ionization (EI) to detect molecular ions (m/z 130) and fragmentation patterns (e.g., loss of ethoxy groups) .
  • Infrared Spectroscopy (IR) :
    • Verify ether linkages via C-O-C stretching (~1100 cm⁻¹) and absence of OH peaks .

How does the steric hindrance of the tertiary carbon in this compound influence its reactivity in substitution reactions?

Advanced Research Question
Methodological Answer:
The tertiary carbon adjacent to the ether oxygen creates significant steric hindrance, limiting nucleophilic substitution (SN2) reactions:

  • Mechanistic Studies : SN2 pathways are disfavored due to hindered backside attack. Instead, SN1 mechanisms may dominate under acidic conditions, forming carbocation intermediates prone to rearrangements .
  • Experimental Validation :
    • Compare reaction rates with less hindered analogs (e.g., primary ethers) using kinetic isotope effects or Hammett plots.
    • Monitor intermediates via NMR or trapping experiments (e.g., with azide ions) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and flame-resistant lab coats (H225: flammable liquid) .
  • Storage : Keep in sealed glass containers under inert gas (N₂/Ar) at room temperature, away from oxidizers and ignition sources .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 3271, Class 3) .

How can computational modeling predict the solvation behavior and phase equilibria of this compound in mixed-solvent systems?

Advanced Research Question
Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use force fields (e.g., OPLS-AA) to model solvent interactions. Key parameters include dipole moments and Hansen solubility parameters.
  • COSMO-RS : Predict activity coefficients and phase separation in mixtures with water or alcohols.
  • Experimental Validation :
    • Compare predicted vapor-liquid equilibria (VLE) with experimental data from static or dynamic methods .

What strategies address contradictions in reported bioactivity data for derivatives of this compound?

Advanced Research Question
Methodological Answer:

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO vs. ethanol).
  • Metabolite Profiling : Employ LC-MS/MS to identify degradation products or metabolites that may influence bioactivity .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., cisplatin for cytotoxicity) and validate with orthogonal assays (e.g., fluorescence vs. luminescence) .

How can researchers optimize the stability of this compound in long-term storage for kinetic studies?

Basic Research Question
Methodological Answer:

  • Stability Testing :
    • Conduct accelerated aging studies at elevated temperatures (40–60°C) and monitor degradation via GC or HPLC.
    • Add stabilizers (e.g., BHT at 0.01–0.1%) to inhibit autoxidation .
  • Container Compatibility : Use amber glass vials with PTFE-lined caps to prevent leaching or photodegradation .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(1-Ethoxyethoxy)-2-methylpropane
Reactant of Route 2
Reactant of Route 2
1-(1-Ethoxyethoxy)-2-methylpropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.